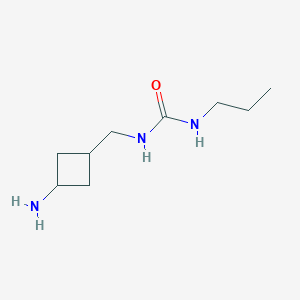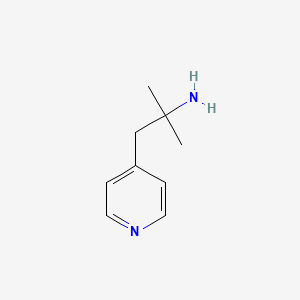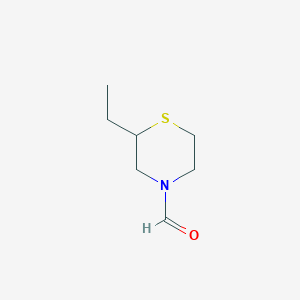
3-Amino-1-(2-(2-methoxyethoxy)ethyl)pyridin-2(1h)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Amino-1-(2-(2-methoxyethoxy)ethyl)pyridin-2(1h)-one is a chemical compound with a unique structure that includes a pyridinone ring substituted with an amino group and a 2-(2-methoxyethoxy)ethyl side chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-(2-(2-methoxyethoxy)ethyl)pyridin-2(1h)-one typically involves the following steps:
Formation of the Pyridinone Ring: The pyridinone ring can be synthesized through a cyclization reaction involving appropriate precursors such as 2-pyridone derivatives.
Introduction of the Amino Group: The amino group can be introduced via nucleophilic substitution reactions using reagents like ammonia or amines.
Attachment of the 2-(2-methoxyethoxy)ethyl Side Chain: This step involves the alkylation of the pyridinone ring with 2-(2-methoxyethoxy)ethyl halides under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled temperatures, and pressure conditions to facilitate the reactions.
Analyse Des Réactions Chimiques
Types of Reactions
3-Amino-1-(2-(2-methoxyethoxy)ethyl)pyridin-2(1h)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino group can participate in substitution reactions with electrophiles, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Electrophiles such as alkyl halides, acyl chlorides, and sulfonyl chlorides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted pyridinone compounds.
Applications De Recherche Scientifique
3-Amino-1-(2-(2-methoxyethoxy)ethyl)pyridin-2(1h)-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, or anticancer properties.
Industry: Utilized in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 3-Amino-1-(2-(2-methoxyethoxy)ethyl)pyridin-2(1h)-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding sites. The exact mechanism depends on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Amino-1-(2-hydroxyethyl)pyridin-2(1h)-one
- 3-Amino-1-(2-methoxyethyl)pyridin-2(1h)-one
- 3-Amino-1-(2-ethoxyethyl)pyridin-2(1h)-one
Uniqueness
3-Amino-1-(2-(2-methoxyethoxy)ethyl)pyridin-2(1h)-one is unique due to the presence of the 2-(2-methoxyethoxy)ethyl side chain, which imparts specific chemical and physical properties. This side chain can influence the compound’s solubility, reactivity, and interaction with biological targets, making it distinct from other similar compounds.
Propriétés
Formule moléculaire |
C10H16N2O3 |
|---|---|
Poids moléculaire |
212.25 g/mol |
Nom IUPAC |
3-amino-1-[2-(2-methoxyethoxy)ethyl]pyridin-2-one |
InChI |
InChI=1S/C10H16N2O3/c1-14-7-8-15-6-5-12-4-2-3-9(11)10(12)13/h2-4H,5-8,11H2,1H3 |
Clé InChI |
YLRVEKWSHXEKNJ-UHFFFAOYSA-N |
SMILES canonique |
COCCOCCN1C=CC=C(C1=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


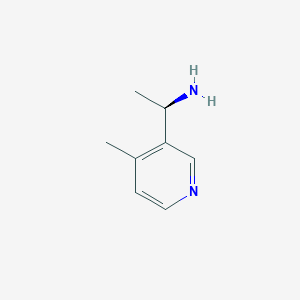

![3-(6-bromo-1-oxo-2,3-dihydro-1H-isoindol-2-yl)-1-{[2-(trimethylsilyl)ethoxy]methyl}piperidine-2,6-dione](/img/structure/B13623759.png)

![Ethyl1-(iodomethyl)-3-propyl-2-oxabicyclo[2.2.2]octane-4-carboxylate](/img/structure/B13623765.png)
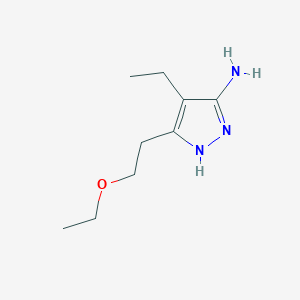
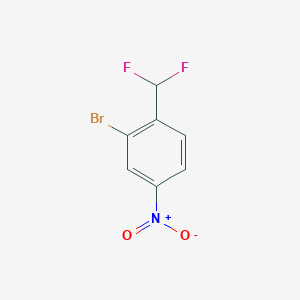
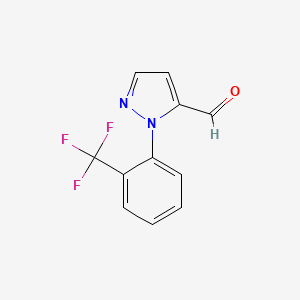
![4-[(4-amino-2H-1,2,3-triazol-2-yl)methyl]benzonitrile](/img/structure/B13623782.png)
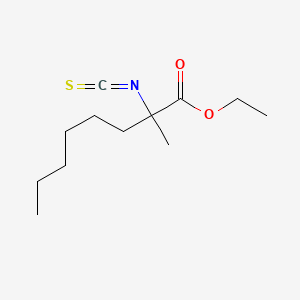
![1-ethyl-4-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1H-pyrazole](/img/structure/B13623791.png)
